Key Intermediate for Levosimendan Synthesis: A Structural and Functional Prerequisite
This specific compound, (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, is a mandatory key intermediate for the synthesis of levosimendan and its analogues. Its structure is essential for the subsequent introduction of substituents that define the activity of the final drug molecule [1]. The (R)-enantiomer of this dihydro intermediate is crucial for obtaining the active levosimendan, and a synthesis route using this compound as a starting point yielded a key intermediate with >93% yield and >99.5% optical purity, highlighting its synthetic importance [2].
| Evidence Dimension | Synthetic Utility and Outcome |
|---|---|
| Target Compound Data | Key intermediate in levosimendan synthesis; a process using it achieved >93% yield and >99.5% optical purity for the subsequent intermediate [2]. |
| Comparator Or Baseline | Analogous intermediates with different substituents on the phenyl or pyridazinone ring would lead to different final compounds with potentially altered or diminished cardiotonic activity. |
| Quantified Difference | The specific substitution pattern is required to form the active pharmaceutical ingredient; alternative intermediates do not lead to the same target molecule. The enantiomeric purity is critical for drug activity. |
| Conditions | Multi-step organic synthesis under controlled laboratory and industrial conditions. |
Why This Matters
For procurement, this demonstrates that this specific compound is not a general reagent but a non-substitutable component in a critical synthesis pathway for a known cardiovascular drug, directly impacting the success of research and development programs.
- [1] Wang, L., et al. (2011). Synthesis and anti-congestive heart failure activity of novel levosimendan analogues. Medicinal Chemistry Research, 20, 287-292. View Source
- [2] Xie, Y., et al. (Year not specified). Improvement of Synthesis Technology of Levosimendan. CAOD. (As cited in search results) View Source
